3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound with a unique structure that includes both imidazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves the reaction of imidazole derivatives with thiazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve heating the reaction mixture to temperatures ranging from 50°C to 150°C to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring structure and exhibit similar biological activities.
Thiazine derivatives: Compounds such as phenothiazine and chlorpromazine contain the thiazine ring and are known for their therapeutic properties.
Uniqueness
What sets 3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium apart is its combined imidazole and thiazine rings, which confer unique chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C18H19N2OS+ |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1,3-diphenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C18H19N2OS/c21-18(15-8-3-1-4-9-15)14-19(16-10-5-2-6-11-16)17-20(18)12-7-13-22-17/h1-6,8-11,21H,7,12-14H2/q+1 |
InChI Key |
LYLQYZVIKOYZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=CC=C3)O)C4=CC=CC=C4)SC1 |
Origin of Product |
United States |
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